molecular formula C17H18N6O B6504977 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea CAS No. 951547-15-2

3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea

Cat. No.: B6504977
CAS No.: 951547-15-2
M. Wt: 322.4 g/mol
InChI Key: QHGGWUYWKJXFGZ-UHFFFAOYSA-N
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Description

This compound is a tetrazole-based urea derivative with a 3,4-dimethylphenyl group attached to the tetrazole ring and a phenylurea moiety linked via a methyl bridge. Its molecular formula is C₁₇H₁₈N₆O, with a molecular weight of 322.37 g/mol . The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) confers unique electronic properties, such as enhanced acidity compared to triazoles, which may influence solubility and reactivity.

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGWUYWKJXFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound features a phenylurea core substituted with a tetrazole moiety. Its structure can be represented as follows:

C16H18N6O\text{C}_{16}\text{H}_{18}\text{N}_6\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines and tetrazole derivatives. The specific synthetic routes may vary but generally follow established protocols for urea and tetrazole synthesis.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Research has highlighted the compound's potential as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism and is implicated in various cancers. In vitro studies indicated that certain phenyl urea derivatives exhibit significant IDO inhibitory activity. For instance, modifications to the phenyl ring have been shown to enhance binding affinity and selectivity towards IDO over tryptophan 2,3-dioxygenase (TDO) .

Table 1: IDO Inhibition Potency of Phenyl Urea Derivatives

Compound IDStructureIC50 (µM)Remarks
i12-25Most potent IDO inhibitor
i24-30Contains nitro group
i1-50Base compound with no modifications

Anti-Cancer Activity

The anti-cancer properties of this compound have also been explored. Studies suggest that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of immune responses via IDO inhibition .

Case Studies

Case Study 1: In Vitro Evaluation
A study examined the effects of several phenyl urea derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed a marked reduction in cell viability at concentrations correlating with their IDO inhibition potency .

Case Study 2: Pharmacokinetics
Another investigation into the pharmacokinetic profile of a related compound demonstrated favorable absorption and distribution characteristics in vivo. This suggests that structural modifications leading to increased solubility could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Tetrazole Derivatives

Compound : 3-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea (BF17792)

  • Molecular Formula : C₁₇H₁₇FN₆O
  • Molecular Weight : 340.35 g/mol
  • Key Difference : Replacement of the phenylurea’s hydrogen with a fluorine atom at the para position.
  • Increased molecular weight and lipophilicity (logP) compared to the non-fluorinated analog .

Urea Derivatives with Aliphatic Substituents

Compound: 3-[3-(Dimethylamino)propyl]-1-phenylurea

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 221.30 g/mol
  • Key Difference: A dimethylaminopropyl chain replaces the tetrazole-methyl-aromatic system.
  • Implications: The aliphatic chain likely improves aqueous solubility but reduces aromatic stacking interactions. Limited toxicological data available; similar compounds may require further safety profiling .

Heterocyclic Thiadiazole Derivatives

Compound : 3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (BF17793)

  • Molecular Formula : C₁₅H₉Cl₂N₃OS
  • Molecular Weight : 350.22 g/mol
  • Key Difference : Thiadiazole core (two nitrogen and one sulfur atom) vs. tetrazole.
  • Implications :
    • Sulfur incorporation may enhance metabolic stability but reduce aromaticity compared to tetrazoles.
    • Higher molecular weight due to chlorine substituents .

Triazole Derivatives with Electronic Modifications

Compound : 1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (DMTT)

  • Molecular Formula : C₁₉H₁₈F₃N₃O
  • Molecular Weight : 361.36 g/mol
  • Key Difference : Triazole core (three nitrogen atoms) vs. tetrazole.
  • Implications: Reduced acidity compared to tetrazoles, affecting protonation states in physiological conditions. Trifluoromethyl and methoxy groups enhance hyperpolarizability (nonlinear optical properties) in computational studies .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Tetrazole C₁₇H₁₈N₆O 322.37 3,4-Dimethylphenyl, phenylurea High acidity, aromatic stacking
BF17792 (4-fluorophenyl analog) Tetrazole C₁₇H₁₇FN₆O 340.35 3,4-Dimethylphenyl, 4-fluorophenylurea Increased lipophilicity, electronic effects
3-[3-(Dimethylamino)propyl]-1-phenylurea Urea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl Improved solubility, limited toxicity data
BF17793 (Thiadiazole derivative) Thiadiazole C₁₅H₉Cl₂N₃OS 350.22 Chlorophenyl, benzamide Sulfur-enhanced stability
DMTT (Triazole derivative) Triazole C₁₉H₁₈F₃N₃O 361.36 Trifluoromethyl, methoxy High hyperpolarizability

Key Research Findings

  • Electronic Properties : Tetrazoles exhibit higher acidity (pKa ~ 4–5) than triazoles (pKa ~ 8–10), making them more soluble in basic conditions. This property is critical for drug design targeting ionizable residues .
  • Substituent Effects: Fluorine in BF17792 increases metabolic stability and lipophilicity, while aliphatic chains (e.g., dimethylaminopropyl) may disrupt aromatic interactions critical for target binding .
  • Similar studies on tetrazole derivatives are warranted .

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